molecular formula C8H7BrN4O B8662565 N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-acetamide

N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-acetamide

Cat. No. B8662565
M. Wt: 255.07 g/mol
InChI Key: UAWUFBVTEQUTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-acetamide is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-acetamide

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C8H7BrN4O/c1-5(14)10-8-11-7-4-2-3-6(9)13(7)12-8/h2-4H,1H3,(H,10,12,14)

InChI Key

UAWUFBVTEQUTJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2C(=N1)C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 5-bromo-2-amino-triazolopyridine (1 eq.) in dry CH3CN at 5° C. is added Et3N (2.5 eq.) followed by acetyl chloride (2.5 eq.). The reaction mixture is then allowed to warm to ambient temperature and stirred until all starting material is consumed. If required, further Et3N (1 eq.) and acid chloride (1 eq.) are added to ensure complete reaction. Following solvent evaporation in vacuo the resultant residue is treated with 7 N methanolic ammonia solution and stirred at ambient temp. (for 16 h) to hydrolyse any bis-acylated product. Product isolation is made by removal of volatiles in vacuo followed by addition of water and extraction with ethyl acetate. The organic phase is then dried over MgSO4, evaporated in vacuo. The compound may be used without further purification.
Name
5-bromo-2-amino-triazolopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.